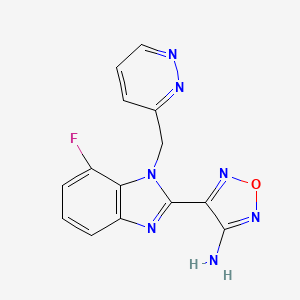

CVN293

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C14H10FN7O |

|---|---|

Molecular Weight |

311.27 g/mol |

IUPAC Name |

4-[7-fluoro-1-(pyridazin-3-ylmethyl)benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine |

InChI |

InChI=1S/C14H10FN7O/c15-9-4-1-5-10-12(9)22(7-8-3-2-6-17-19-8)14(18-10)11-13(16)21-23-20-11/h1-6H,7H2,(H2,16,21) |

InChI Key |

ONRXHVJHFORDDI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)F)N(C(=N2)C3=NON=C3N)CC4=NN=CC=C4 |

Origin of Product |

United States |

Foundational & Exploratory

CVN293 mechanism of action in microglia

An In-depth Technical Guide on the Core Mechanism of Action of CVN293 in Microglia

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is an investigational, first-in-class, orally bioavailable, and brain-penetrant small molecule inhibitor of the two-pore potassium channel KCNK13 (also known as THIK-1).[1][2] Developed by Cerevance, this compound represents a novel therapeutic approach for neurodegenerative disorders by selectively targeting neuroinflammation within the central nervous system (CNS).[3][4] Its mechanism centers on the modulation of microglial activation by inhibiting the NLRP3 inflammasome pathway, a key driver of inflammation in diseases such as Alzheimer's, Parkinson's, and Amyotrophic Lateral Sclerosis (ALS).[1][3][5] The specificity of KCNK13 expression in microglia allows this compound to quell brain inflammation without causing systemic immunosuppression, a significant advantage over broader anti-inflammatory agents.[6][7]

The Target: KCNK13 in Microglia

The therapeutic target of this compound, the potassium ion channel KCNK13, was identified using Cerevance's proprietary Nuclear Enriched Transcript Sort sequencing (NETSseq) platform.[3][5][6] This technology analyzes cell-specific gene expression from thousands of human brain tissue samples.[8][7]

-

Selective Expression: NETSseq revealed that KCNK13 is specifically and highly expressed in human microglia, the resident immune cells of the CNS.[3][6] Conversely, its expression is minimal in peripheral immune cells, including macrophages.[5][7] This selective expression profile is crucial for a targeted, CNS-specific therapy.

-

Upregulation in Disease: Transcript levels of KCNK13 are found to be elevated in the microglia of post-mortem brain tissue from patients with Alzheimer's disease, implicating the channel in the pathology of neurodegenerative diseases.[1][9]

Core Mechanism of Action: Inhibition of the NLRP3 Inflammasome

Neuroinflammation is a critical component of many neurodegenerative diseases, with the NOD-like receptor family, pyrin domain containing 3 (NLRP3) inflammasome being a key signaling complex in this process.[1][6] The activation of the NLRP3 inflammasome in microglia leads to the maturation and release of potent pro-inflammatory cytokines, including Interleukin-1β (IL-1β).

The activation of the NLRP3 inflammasome is a two-step process:

-

Priming (Signal 1): Triggered by stimuli like lipopolysaccharide (LPS), this step involves the transcriptional upregulation of NLRP3 components and pro-IL-1β.

-

Activation (Signal 2): A variety of stimuli, including ATP or pathogenic toxins, trigger the assembly of the inflammasome complex. A critical event for this activation is the efflux of potassium ions (K+) from the cell.

This compound intervenes at the second step. By potently and selectively inhibiting the KCNK13 channel, this compound blocks the K+ efflux from microglia.[5] This prevention of ion outflow inhibits the assembly and activation of the NLRP3 inflammasome, subsequently suppressing the cleavage of pro-caspase-1 to active caspase-1 and blocking the maturation and release of IL-1β.[1][3] Preclinical data confirms that this compound affects only the activation step of the inflammasome, with no role in the LPS-induced priming step.[1]

Caption: this compound inhibits KCNK13-mediated K+ efflux, blocking NLRP3 inflammasome activation in microglia.

Preclinical and Clinical Data

Data Presentation: Quantitative Efficacy and Safety

The following tables summarize the key quantitative findings from preclinical and Phase 1 clinical studies of this compound.

Table 1: Preclinical In Vitro Efficacy of this compound

| Parameter | Cell Type | Assay | Result | Reference |

|---|---|---|---|---|

| Potency (IC₅₀) | Murine Microglia | LPS-primed, K+ efflux-stimulated IL-1β release | 24 nM | [1] |

| Maximal Inhibition | Murine Microglia | LPS-primed, K+ efflux-stimulated IL-1β release | 59.1 ± 6.9% | [1] |

| Activity | Murine Hippocampal Slices | LPS-primed, ATP-stimulated IL-1β release | Significant attenuation (p < 0.001) at 1 µM |[1] |

Table 2: Phase 1 Clinical Trial Safety and Tolerability

| Study Phase | Population | Dosing Regimen | Key Findings | Reference |

|---|---|---|---|---|

| Single Ascending Dose (SAD) | 72 Healthy Volunteers | Single oral doses up to 1000 mg | Generally well-tolerated; no serious adverse events. | [2][6][10] |

| Multiple Ascending Dose (MAD) | 72 Healthy Volunteers | 375 mg twice daily for 14 days | Generally well-tolerated; all treatment-emergent adverse events were mild. | [2][6][10] |

| Pharmacokinetics (PK) | 72 Healthy Volunteers | SAD/MAD | Dose-dependent plasma exposure; robust brain penetration confirmed by CSF sampling. |[3][6][10] |

Experimental Protocols

Protocol 1: In Vitro IL-1β Release Assay from Murine Microglia

This assay quantifies the ability of this compound to inhibit NLRP3 inflammasome activation in primary microglia.

-

Cell Culture: Primary microglia are isolated from neonatal mice and cultured under standard conditions.

-

Priming (Signal 1): Microglia cultures are primed with Lipopolysaccharide (LPS) to induce the expression of pro-IL-1β and NLRP3 components.

-

Treatment: Cells are pre-incubated with varying concentrations of this compound or a vehicle control (e.g., DMSO).

-

Activation (Signal 2): Inflammasome activation is induced by replacing the culture medium with a low-potassium buffer, stimulating K+ efflux through channels like KCNK13.

-

Quantification: After a defined incubation period, the cell culture supernatant is collected. The concentration of released IL-1β is measured using a standard method such as an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: The amount of IL-1β release is normalized to the vehicle-treated control group. A concentration-response curve is generated to calculate the IC₅₀ value. Statistical significance is determined using appropriate tests, such as a two-way ANOVA followed by a multiple comparison with Tukey's model.[1]

Caption: Workflow for the in vitro microglial IL-1β release assay to test this compound efficacy.

Protocol 2: Phase 1 Clinical Trial Design

This study was designed to evaluate the safety, tolerability, and pharmacokinetics of this compound in humans for the first time.

-

Study Design: A randomized, double-blind, placebo-controlled, single-center study composed of single ascending dose (SAD) and multiple ascending dose (MAD) cohorts.[2][6]

-

Participants: 72 healthy adult volunteers were enrolled.[2][10] Within each cohort, participants were randomized (e.g., 6:2 ratio) to receive either this compound or a placebo.[7]

-

SAD Cohorts: Participants received a single oral dose of this compound, with the dose escalating in subsequent cohorts up to a maximum of 1000 mg.[6]

-

MAD Cohorts: Participants received repeated oral doses of this compound (e.g., up to 375 mg twice daily) or placebo for 14 consecutive days.[6]

-

Primary Endpoints: Evaluation of safety and tolerability through monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms (ECGs).

-

Secondary Endpoints (Pharmacokinetics): Characterization of the PK profile of this compound. Blood samples were collected at multiple time points to measure plasma concentrations. In select cohorts, cerebrospinal fluid (CSF) samples were collected to confirm and quantify CNS penetration.[3][10]

Conclusion and Future Directions

This compound presents a highly targeted and promising mechanism for treating neurodegenerative diseases characterized by microglial-driven neuroinflammation. By selectively inhibiting the KCNK13 channel, which is almost exclusively expressed in microglia within the CNS, this compound effectively suppresses NLRP3 inflammasome activation and subsequent IL-1β release.[1][3][5] The positive results from the Phase 1 study, demonstrating that this compound is well-tolerated and achieves robust brain penetration, support its advancement into Phase 2 clinical trials for conditions such as Frontotemporal Dementia, ALS, and Alzheimer's Disease.[6][10] This targeted approach holds the potential to modify disease progression by addressing a core pathological driver, offering a new avenue of hope for patients with these challenging CNS disorders.

References

- 1. Discovery of this compound, a Brain Permeable KCNK13 (THIK-1) Inhibitor Suitable for Clinical Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cerevance Presents Positive Results from Phase 1 Study of this compound at American Academy of Neurology 2025 Annual Meeting - BioSpace [biospace.com]

- 3. This compound [cerevance.com]

- 4. Cerevance Reports Positive Phase 1 Results for Novel KCNK13 Inhibitor this compound Targeting Neuroinflammation [trial.medpath.com]

- 5. alsnewstoday.com [alsnewstoday.com]

- 6. Cerevance’s this compound Demonstrated Positive Phase 1 Results in Healthy Volunteers - BioSpace [biospace.com]

- 7. Cerevance [cerevance.com]

- 8. Cerevance Reports Positive Phase 1 Clinical Trial Results for KCNK13 Inhibitor and Upcoming Presentations at AAIC 2025 | Nasdaq [nasdaq.com]

- 9. Discovery of this compound, a Brain Permeable KCNK13 (THIK-1) Inhibitor Suitable for Clinical Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. clinicaltrialvanguard.com [clinicaltrialvanguard.com]

KCNK13 (THIK-1): A Promising Therapeutic Target for Neuroinflammation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Neuroinflammation is a critical component in the pathogenesis of a wide range of neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Microglia, the resident immune cells of the central nervous system (CNS), are key mediators of this inflammatory response. The two-pore domain potassium (K2P) channel, KCNK13, also known as Tandem pore domain Halothane-Inhibited K+ channel 1 (THIK-1), has emerged as a promising therapeutic target for modulating microglial activity and mitigating neuroinflammation. This technical guide provides a comprehensive overview of KCNK13's role in neuroinflammation, its associated signaling pathways, and methodologies for its investigation, tailored for researchers, scientists, and drug development professionals.

Introduction: The Role of KCNK13 in Neuroinflammation

KCNK13 is a member of the K2P channel family that contributes to the background or "leak" potassium currents, playing a crucial role in setting the resting membrane potential of microglia.[1][2] In the context of neuroinflammation, KCNK13 is predominantly expressed in microglia within the CNS.[3][4] Its expression is significantly upregulated in the brains of patients with Alzheimer's disease and Parkinson's disease, suggesting its involvement in the pathology of these conditions.[5][6]

The primary function of KCNK13 in neuroinflammation is linked to its regulation of microglial activation. By controlling potassium efflux, KCNK13 influences the membrane potential of microglia, which in turn modulates their surveillance functions, motility, and the release of pro-inflammatory cytokines.[1][2][7] A key downstream effect of KCNK13 activation is the regulation of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome, a multiprotein complex that drives the production of potent pro-inflammatory cytokines such as interleukin-1β (IL-1β).[4][5][6]

Quantitative Data on KCNK13 Modulation

The development of selective KCNK13 inhibitors has provided valuable tools to probe its function and therapeutic potential. The following tables summarize key quantitative data related to KCNK13 expression and inhibition.

Table 1: KCNK13 Expression in Neuroinflammatory Conditions

| Condition | Brain Region | Cell Type | Change in Expression | Fold Change / p-value | Reference |

| Alzheimer's Disease | Parietal and entorhinal cortex, middle temporal gyrus | Microglia-enriched nuclei | Upregulation | 0.454 log2 fold change, p < 3.9 x 10⁻⁵ | [8] |

| Animal model of AD (Aβo group) | Not specified | Not specified | Upregulation of mRNA | p≤0.05 | [5] |

Table 2: Potency of Selective KCNK13 Inhibitors

| Inhibitor | Target | Assay | IC50 | Reference |

| CVN293 | Human KCNK13 | Thallium influx | 41.0 ± 8.1 nM | [3] |

| This compound | Mouse KCNK13 | Thallium influx | 28 ± 0.7 nM | [3] |

| C101248 | Human KCNK13 | Not specified | ~50 nM | [4][9] |

| C101248 | Mouse KCNK13 | Not specified | ~50 nM | [4][9] |

Table 3: Functional Effects of KCNK13 Inhibition

| Inhibitor | Model System | Effect | Quantitative Measure | Reference |

| This compound | LPS-primed murine microglia | Inhibition of IL-1β release | Concentration-dependent | [3] |

| C101248 | Isolated microglia | Prevention of NLRP3-dependent IL-1β release | Not specified | [4][9] |

| THIK-1 knockout | Microglia in hippocampal slices | Reduction in surveillance index | 43% reduction (p = 2 x 10⁻¹⁸) | [10] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway involving KCNK13 and a typical experimental workflow for its investigation.

KCNK13-Mediated NLRP3 Inflammasome Activation

This pathway illustrates how KCNK13, through the regulation of potassium efflux, contributes to the activation of the NLRP3 inflammasome in microglia, leading to the release of pro-inflammatory cytokines.

Experimental Workflow for KCNK13 Inhibitor Screening

This diagram outlines a typical workflow for screening and validating KCNK13 inhibitors, from initial high-throughput screening to in vivo efficacy studies.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of KCNK13 as a therapeutic target.

Quantitative Real-Time PCR (qPCR) for KCNK13 Gene Expression

Objective: To quantify the mRNA expression levels of KCNK13 in brain tissue or isolated microglia.

Materials:

-

RNA extraction kit (e.g., TRIzol, Qiagen RNeasy)

-

Reverse transcription kit (e.g., iScript cDNA Synthesis Kit)

-

qPCR master mix (e.g., SYBR Green or TaqMan)

-

qPCR instrument

-

Primers for KCNK13 and a reference gene (e.g., GAPDH, β-actin)

Protocol:

-

RNA Extraction: Isolate total RNA from brain tissue homogenates or cultured microglia according to the manufacturer's protocol of the chosen RNA extraction kit.

-

RNA Quantification and Quality Control: Measure RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.

-

cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit.

-

qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for KCNK13 and the reference gene, and qPCR master mix.

-

qPCR Amplification: Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min).

-

Data Analysis: Determine the cycle threshold (Ct) values for KCNK13 and the reference gene. Calculate the relative expression of KCNK13 using the ΔΔCt method.

Western Blot for THIK-1 Protein Detection

Objective: To detect and quantify the protein expression of THIK-1 (KCNK13) in brain tissue lysates or microglial cell lysates.

Materials:

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against KCNK13 (e.g., Rabbit Polyclonal)[11][12]

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Protein Extraction: Lyse brain tissue or microglia in lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.

-

SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-KCNK13 antibody (e.g., at a dilution of 0.5-1 µg/mL) overnight at 4°C.[11]

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).

Immunohistochemistry (IHC) for KCNK13 in Brain Tissue

Objective: To visualize the localization and expression of KCNK13 protein in brain tissue sections.

Materials:

-

Formalin-fixed, paraffin-embedded or fresh-frozen brain tissue sections

-

Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

-

Blocking solution (e.g., normal serum in PBS with Triton X-100)

-

Primary antibody against KCNK13 (e.g., at a dilution of 5 µg/mL)[11]

-

Biotinylated secondary antibody

-

Avidin-biotin-peroxidase complex (ABC) reagent

-

DAB substrate kit

-

Microscope

Protocol:

-

Deparaffinization and Rehydration (for paraffin sections): Treat sections with xylene and a graded series of ethanol.

-

Antigen Retrieval: Heat sections in antigen retrieval solution to unmask the antigen.

-

Blocking: Block endogenous peroxidase activity and non-specific binding sites.

-

Primary Antibody Incubation: Incubate sections with the primary anti-KCNK13 antibody overnight at 4°C.

-

Secondary Antibody and Detection: Incubate with a biotinylated secondary antibody, followed by the ABC reagent and visualization with DAB.

-

Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount the sections.

-

Imaging: Examine the sections under a microscope to assess KCNK13 staining.

Patch-Clamp Electrophysiology for KCNK13 Channel Activity

Objective: To record and characterize KCNK13-mediated potassium currents in microglia.

Materials:

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

-

Borosilicate glass capillaries for pipette fabrication

-

Extracellular and intracellular recording solutions

-

Cell culture of microglia or acute brain slices

Protocol:

-

Pipette Fabrication: Pull glass capillaries to create micropipettes with a resistance of 3-5 MΩ.

-

Cell Preparation: Prepare primary microglial cultures or acute brain slices containing microglia.

-

Recording Configuration: Establish a whole-cell patch-clamp configuration on a microglial cell.

-

Voltage-Clamp Recordings: Hold the cell at a specific membrane potential (e.g., -70 mV) and apply voltage steps or ramps to elicit KCNK13 currents. A typical voltage protocol would involve stepping the membrane potential from a holding potential of -80 mV to various test potentials (e.g., from -120 mV to +60 mV).[13]

-

Pharmacology: Apply specific KCNK13 inhibitors (e.g., this compound, bupivacaine, quinidine) to confirm the identity of the recorded currents.[13]

-

Data Analysis: Analyze the current-voltage (I-V) relationship, channel kinetics, and the effect of pharmacological agents on the KCNK13 currents.

Conclusion

KCNK13 (THIK-1) represents a compelling and specific target for therapeutic intervention in neuroinflammatory diseases. Its preferential expression in microglia and its crucial role in the activation of the NLRP3 inflammasome position it as a key regulator of the neuroinflammatory cascade. The development of potent and selective inhibitors like this compound provides a promising avenue for the development of novel therapies aimed at mitigating the detrimental effects of chronic neuroinflammation in a range of devastating neurological disorders. This guide provides the foundational knowledge and experimental framework for researchers and drug developers to further explore and exploit the therapeutic potential of targeting KCNK13.

References

- 1. alzdiscovery.org [alzdiscovery.org]

- 2. Gene - KCNK13 [maayanlab.cloud]

- 3. Discovery of this compound, a Brain Permeable KCNK13 (THIK-1) Inhibitor Suitable for Clinical Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterisation of C101248: A novel selective THIK-1 channel inhibitor for the modulation of microglial NLRP3-inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Elevated Expression of Two Pore Potassium Channel THIK-1 in Alzheimer's Disease: An Inflammatory Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Kcnk13 potassium two pore domain channel subfamily K member 13 [Rattus norvegicus (Norway rat)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 8. Characterisation of C101248: A novel selective THIK-1 channel inhibitor for the modulation of microglial NLRP3-inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. bosterbio.com [bosterbio.com]

- 12. KCNK13 Antibody - BSA Free (NBP2-86690): Novus Biologicals [novusbio.com]

- 13. THIK-1 (K2P13.1) is a small-conductance background K+ channel in rat trigeminal ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]

CVN293: A Targeted Approach to Modulating Neuroinflammation via IL-1β Suppression

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

CVN293 is a novel, orally bioavailable, and brain-permeable small molecule inhibitor of the two-pore potassium channel KCNK13. By selectively targeting KCNK13 in microglia, this compound effectively suppresses the activation of the NLRP3 inflammasome, a key driver of neuroinflammation. This targeted action leads to a significant reduction in the production and release of the pro-inflammatory cytokine Interleukin-1β (IL-1β) within the central nervous system (CNS), while having minimal effect on the peripheral immune system. Preclinical studies have demonstrated the potent and concentration-dependent inhibition of IL-1β production by this compound. Phase 1 clinical trials have shown that this compound is well-tolerated and achieves significant exposure in the CNS. This whitepaper provides a comprehensive overview of the mechanism of action of this compound, its quantitative effects on IL-1β production, and the experimental methodologies used to characterize this promising therapeutic candidate for a range of neurodegenerative disorders.

Introduction to this compound and its Therapeutic Rationale

Neuroinflammation, a chronic inflammatory state within the brain, is increasingly recognized as a critical contributor to the pathogenesis of various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS).[1] A central mediator of this process is the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome, a multi-protein complex that, when activated in microglia, orchestrates the maturation and release of potent pro-inflammatory cytokines, most notably IL-1β.[1][2]

This compound emerges as a first-in-class therapeutic agent designed to selectively modulate this pathway.[3][4] It is a potent and selective inhibitor of KCNK13 (also known as THIK-1), a potassium channel predominantly expressed in microglia within the CNS.[1][3] The expression of KCNK13 is observed to be elevated in the post-mortem brain tissue of patients with Alzheimer's disease.[1][5] By inhibiting KCNK13, this compound prevents the potassium (K+) efflux that is a critical trigger for the canonical activation of the NLRP3 inflammasome.[1][6] This targeted, upstream intervention offers a promising strategy to quell neuroinflammation with potentially greater precision and a better safety profile compared to broader anti-inflammatory approaches.[2]

Quantitative Effect of this compound on IL-1β Production

Preclinical evaluations have demonstrated the potent and dose-dependent inhibitory effect of this compound on IL-1β production in primary microglia. The key quantitative data from these studies are summarized in the table below.

| Parameter | Cell Type | Stimulation | Value | Reference |

| IC50 | Neonatal Murine Microglia | LPS priming + Low extracellular K+ | 24 nM | [1][6] |

| Maximal Inhibition | Neonatal Murine Microglia | LPS priming + Low extracellular K+ | 59.1 ± 6.9% | [1][6] |

| Inhibition | Mouse Cultured Hippocampal Slices | LPS priming + ATP (5 mM) | Significant attenuation (p < 0.001) at 1 µM | [6] |

| IC50 (hKCNK13) | Recombinant system | Not Applicable | 41 nM | [7] |

| IC50 (mKCNK13) | Recombinant system | Not Applicable | 28 nM | [7] |

Mechanism of Action: Targeting KCNK13 to Inhibit NLRP3 Inflammasome Activation

The mechanism by which this compound reduces IL-1β production is a targeted inhibition of the NLRP3 inflammasome activation cascade in microglia. This process can be broken down into two key steps: priming and activation.

-

Priming (Signal 1): This initial step is typically triggered by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), leading to the upregulation of NLRP3 and pro-IL-1β gene expression. This compound does not interfere with this priming step.[6]

-

Activation (Signal 2): A variety of stimuli, including ATP, pore-forming toxins, and crystalline structures, can trigger the activation of the NLRP3 inflammasome. A common downstream event for many of these stimuli is the efflux of potassium ions (K+) from the cell. This is where this compound exerts its effect. By inhibiting the KCNK13 potassium channel, this compound prevents this K+ efflux, thereby inhibiting the assembly and activation of the NLRP3 inflammasome complex.[1][6] This, in turn, prevents the cleavage of pro-caspase-1 to active caspase-1, which is required for the maturation and release of IL-1β.[8]

The following diagram illustrates the signaling pathway and the point of intervention for this compound.

Figure 1: this compound Mechanism of Action.

Experimental Protocols

The following section details the methodology for the key in vitro assay used to determine the effect of this compound on IL-1β production.

Murine Microglia IL-1β Release Assay

Objective: To quantify the inhibitory effect of this compound on NLRP3 inflammasome-mediated IL-1β release from primary murine microglia.

Materials:

-

Primary neonatal murine microglia

-

Lipopolysaccharide (LPS)

-

This compound

-

Low potassium buffer

-

DMSO (vehicle control)

-

ELISA kit for murine IL-1β

Protocol:

-

Cell Culture: Primary microglia are isolated from neonatal mice and cultured under standard conditions.

-

Priming (Signal 1): Microglia are primed with LPS to induce the expression of pro-IL-1β and NLRP3.

-

Compound Treatment: Cells are pre-incubated with varying concentrations of this compound or DMSO as a vehicle control.

-

Activation (Signal 2): The NLRP3 inflammasome is activated by replacing the culture medium with a low extracellular potassium (K+) buffer, which stimulates K+ efflux.

-

Sample Collection: After a defined incubation period, the cell culture supernatant is collected.

-

Quantification of IL-1β: The concentration of released IL-1β in the supernatant is quantified using a specific ELISA kit.

-

Data Analysis: The percentage of IL-1β release is calculated relative to the DMSO-treated control cells. The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic curve.

The workflow for this experimental protocol is visualized in the diagram below.

Figure 2: Experimental Workflow for IL-1β Release Assay.

Clinical Development and Future Directions

This compound has successfully completed a Phase 1 clinical trial in healthy volunteers.[9][10][11] The study demonstrated that this compound was generally well-tolerated with single doses up to 1000mg and multiple doses up to 375mg twice daily for 14 days.[3][11] No serious adverse events were reported.[11] Importantly, the trial confirmed dose-dependent increases in this compound exposure and high brain penetrance, achieving plasma and cerebrospinal fluid concentrations that are considered pharmacologically relevant based on preclinical data.[3][11]

These positive Phase 1 results support the advancement of this compound into Phase 2 clinical trials for the treatment of neurodegenerative diseases characterized by significant neuroinflammation, such as frontotemporal dementia, amyotrophic lateral sclerosis, and Alzheimer's disease.[9][11] The selective targeting of KCNK13 in microglia within the CNS may offer a disease-modifying approach with an improved safety profile compared to less specific NLRP3 inhibitors that may also affect the peripheral immune system.[2]

Conclusion

This compound represents a novel and targeted therapeutic strategy for neurodegenerative diseases by potently and selectively inhibiting the KCNK13 potassium channel in microglia. This mechanism effectively suppresses NLRP3 inflammasome activation and subsequent IL-1β production, a key driver of neuroinflammation. The robust preclinical data, demonstrating a clear concentration-dependent inhibition of IL-1β, combined with a favorable safety and pharmacokinetic profile from Phase 1 clinical trials, positions this compound as a promising candidate for further development. Its unique, brain-specific mechanism of action holds the potential to address a significant unmet medical need in the treatment of a wide range of debilitating neurodegenerative disorders.

References

- 1. Discovery of this compound, a Brain Permeable KCNK13 (THIK-1) Inhibitor Suitable for Clinical Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cerevance’s this compound Demonstrated Positive Phase 1 Results in Healthy Volunteers - BioSpace [biospace.com]

- 3. This compound [cerevance.com]

- 4. Cerevance Reports Positive Phase 1 Results for Novel KCNK13 Inhibitor this compound Targeting Neuroinflammation [trial.medpath.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. assets-global.website-files.com [assets-global.website-files.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. scispace.com [scispace.com]

- 9. Cerevance shares results from trial of neurodegenerative treatment [clinicaltrialsarena.com]

- 10. clinicaltrialvanguard.com [clinicaltrialvanguard.com]

- 11. firstwordpharma.com [firstwordpharma.com]

Preclinical Profile of CVN293: A Novel KCNK13 Inhibitor for Alzheimer's Disease

A Technical Whitepaper for Researchers and Drug Development Professionals

Executive Summary

CVN293, a novel, potent, and selective small molecule inhibitor of the potassium ion channel KCNK13 (also known as THIK-1), is under development by Cerevance for the treatment of neurodegenerative diseases, including Alzheimer's disease. The therapeutic rationale for this compound is based on the significant role of neuroinflammation in the pathophysiology of Alzheimer's. KCNK13 is primarily expressed in microglia, the brain's resident immune cells, and its expression is elevated in the brains of Alzheimer's patients. By inhibiting KCNK13, this compound modulates microglial activity and suppresses the activation of the NLRP3 inflammasome, a key driver of pro-inflammatory cytokine production. This whitepaper synthesizes the available preclinical evidence for this compound, detailing its mechanism of action, in vitro efficacy, and the limited publicly available data on its effects in models relevant to Alzheimer's disease.

Introduction: Targeting Neuroinflammation in Alzheimer's Disease

Neuroinflammation, characterized by the activation of microglia and the release of inflammatory mediators, is a critical component of the pathological cascade in Alzheimer's disease. Chronic neuroinflammation contributes to neuronal dysfunction, synaptic loss, and ultimately, cognitive decline. The NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome has emerged as a key regulator of this inflammatory response. Its activation in microglia leads to the maturation and release of potent pro-inflammatory cytokines, including interleukin-1β (IL-1β).

Cerevance's proprietary NETSseq (Nuclear Enriched Transcript Sort sequencing) platform identified the two-pore potassium channel KCNK13 as a novel, microglia-specific target for modulating neuroinflammation.[1][2] KCNK13 expression is significantly increased in the microglia of diseased human brain samples, and this increase corresponds with disease progression in Alzheimer's disease.[3] This finding positions KCNK13 as a promising therapeutic target to quell neuroinflammation at its source.

This compound: A Selective KCNK13 Inhibitor

This compound is an orally bioavailable, brain-penetrant small molecule designed to selectively inhibit KCNK13.[3][4] Preclinical studies have demonstrated its high selectivity for KCNK13 over other ion channels, minimizing the potential for off-target effects.[3] Phase 1 clinical trials in healthy volunteers have shown that this compound is generally well-tolerated and achieves robust brain penetration, with dose-dependent exposure.[2][5][6]

Preclinical Data for this compound in Alzheimer's Models

While specific quantitative data from in vivo Alzheimer's disease models remains limited in the public domain, a consistent narrative of this compound's therapeutic potential has been presented at various scientific conferences. The available data focuses on its ability to modulate the NLRP3 inflammasome and reduce the production of pro-inflammatory cytokines.

In Vitro Efficacy

A key preclinical finding is the potent, concentration-dependent inhibition of IL-1β release from microglia by this compound.[3][4][7] This demonstrates the direct engagement of the NLRP3 inflammasome pathway by the compound.

Table 1: In Vitro Activity of this compound

| Assay System | Endpoint Measured | Observation | Reference |

| LPS-primed murine microglia | NLRP3-inflammasome mediated production of IL-1β | Concentration-dependent inhibition | [3][4] |

| Human and mouse cells | THIK-1 (KCNK13) protein inhibition | Selective and concentration-dependent inhibition (by predecessor C101248) | [3] |

In Vivo Studies

Cerevance has reported preclinical efficacy data for a KCNK13 inhibitor in a mouse model of amyotrophic lateral sclerosis (SOD1 G93A mice), where it decelerated disease progression. While not an Alzheimer's model, this provides in vivo proof-of-concept for the therapeutic potential of targeting KCNK13 in neurodegenerative diseases. Presentations at the Alzheimer's Research UK Conference and the Cold Spring Harbor Laboratory Neurodegenerative Diseases Conference have alluded to positive results in models relevant to Alzheimer's disease, but specific data on cognitive, pathological, or inflammatory endpoints in these models are not yet publicly detailed.[3][7]

Experimental Protocols

Detailed experimental protocols for the in vivo Alzheimer's model studies with this compound have not been published. However, based on the in vitro data, a representative protocol for assessing the anti-inflammatory effects of this compound is described below.

In Vitro Microglial IL-1β Release Assay

-

Cell Culture: Primary murine microglia are isolated from the cortices of early postnatal mouse pups. Cells are cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum and antibiotics.

-

Priming: Microglia are primed with lipopolysaccharide (LPS; 1 µg/mL) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.

-

Compound Treatment: Cells are pre-incubated with varying concentrations of this compound or vehicle control for 30 minutes.

-

NLRP3 Activation: The NLRP3 inflammasome is activated by the addition of ATP (5 mM) for 45-60 minutes.

-

Endpoint Measurement: The supernatant is collected, and the concentration of mature IL-1β is quantified using a commercially available ELISA kit.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) of this compound is calculated from the dose-response curve.

Visualizing the Mechanism and Workflow

To further elucidate the therapeutic rationale and experimental approach for this compound, the following diagrams are provided.

Conclusion and Future Directions

The preclinical data available for this compound strongly support its development as a novel therapeutic for Alzheimer's disease. By selectively targeting KCNK13 in microglia, this compound offers a targeted approach to mitigating the chronic neuroinflammation that drives disease progression. The potent in vitro inhibition of the NLRP3 inflammasome and the favorable safety and brain penetration profile observed in Phase 1 trials are highly encouraging.

The next critical step for the scientific community and drug development professionals will be the publication of detailed results from in vivo studies in Alzheimer's disease models. This data will be essential to fully understand the potential of this compound to modify disease-relevant pathologies, such as amyloid-beta and tau accumulation, and to improve cognitive function. As this compound progresses through further clinical development, it holds the promise of being a first-in-class, disease-modifying therapy for Alzheimer's disease.

References

The Potential of CVN293 in Treating Parkinson's Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. While motor symptoms are the clinical hallmark, the underlying pathology is complex and involves multiple cellular pathways, including protein aggregation, mitochondrial dysfunction, and neuroinflammation. Growing evidence implicates neuroinflammation, driven by the activation of microglia, as a key contributor to the pathogenesis and progression of PD.[1][2] CVN293 is a novel, orally bioavailable, and brain-penetrant small molecule inhibitor of the potassium ion channel KCNK13, which is selectively expressed in microglia.[1][3] By targeting KCNK13, this compound modulates microglial activation and the subsequent inflammatory cascade, offering a potential therapeutic strategy to slow disease progression in Parkinson's disease and other neurodegenerative disorders. This document provides an in-depth technical overview of the preclinical and early clinical data supporting the potential of this compound in the treatment of Parkinson's disease.

Core Mechanism of Action: KCNK13 Inhibition

This compound is a potent and highly selective inhibitor of the KCNK13 ion channel, also known as the two-pore domain potassium channel subfamily K member 13 or THIK-1.[1] KCNK13 is predominantly expressed in microglia within the central nervous system, with minimal expression in peripheral tissues.[4] This selective expression profile suggests that this compound can modulate neuroinflammation without causing broad peripheral immunosuppression.[3]

The proposed mechanism of action centers on the role of KCNK13 in regulating the activation of the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome in microglia.[1][5] NLRP3 inflammasome activation is a critical step in the inflammatory response, leading to the production and release of pro-inflammatory cytokines, including Interleukin-1β (IL-1β). This process is dependent on potassium (K+) efflux from the cell. By inhibiting KCNK13, this compound is believed to reduce K+ efflux, thereby suppressing NLRP3 inflammasome activation and the subsequent release of IL-1β.[1][6] This targeted anti-inflammatory action within the brain holds significant promise for neurodegenerative diseases where neuroinflammation is a key pathological feature.[1]

Signaling Pathway Diagram

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and Phase 1 clinical studies of this compound.

Table 1: Preclinical In Vitro Potency

| Target | Species | Assay | IC50 (nM) | Maximal Inhibition (%) | Reference |

| KCNK13 | Human | Thallium Influx | 41.0 ± 8.1 | 100.3 ± 1.4 | [1] |

| KCNK13 | Mouse | Thallium Influx | 28.0 ± 0.7 | 97.0 ± 1.8 | [1] |

| NLRP3 Inflammasome | Mouse (Primary Microglia) | IL-1β Release | 24.0 | 59.1 ± 6.9 | [1] |

Table 2: Preclinical Pharmacokinetics

| Species | Route | Brain to Plasma Ratio | CSF:Unbound Plasma Ratio | Kp,uu (Brain) | Oral Bioavailability (%) | Reference |

| Mouse | p.o. | 0.72 - 1.85 | 0.7 - 1.1 | 0.6 - 1.4 | 87 | [1] |

| Rat | p.o. | 0.72 - 1.85 | 0.7 - 1.1 | 0.6 - 1.4 | - | [1] |

| Monkey | p.o. | - | 0.2 - 0.3 | 0.9 - 1.1 | - | [1] |

Table 3: Phase 1 Clinical Trial in Healthy Volunteers

| Study Phase | Dosing Regimen | Maximum Tolerated Dose | Key Findings | Reference |

| Single Ascending Dose (SAD) | Single doses up to 1000 mg | Not reached | Generally well-tolerated, no serious adverse events. | [4] |

| Multiple Ascending Dose (MAD) | Up to 375 mg twice daily for 14 days | Not reached | Generally well-tolerated, all adverse events were mild. | [4] |

| Pharmacokinetics | SAD and MAD | N/A | Dose-dependent increases in plasma exposure. CSF sampling confirmed high brain penetrance. | [4] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

KCNK13 Inhibition Assay (Thallium Influx)

-

Cell Line: HEK-293 cells stably expressing either human or mouse KCNK13.

-

Principle: KCNK13 channels are permeable to thallium ions (Tl+). A Tl+-sensitive fluorescent dye is loaded into the cells. Upon addition of a Tl+ containing buffer, the influx of Tl+ through active KCNK13 channels causes an increase in fluorescence.

-

Procedure:

-

HEK-293 cells expressing KCNK13 are plated in 96-well plates.

-

Cells are incubated with a Tl+-sensitive dye.

-

Cells are then incubated with varying concentrations of this compound or vehicle control.

-

A Tl+ containing buffer is added, and the change in fluorescence over time is measured using a fluorescence plate reader.

-

-

Data Analysis: The initial rate of fluorescence increase is calculated. IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.

-

Reference: [1]

Microglial IL-1β Release Assay

-

Cell Culture: Primary microglia are isolated from the cerebral cortices of neonatal mice.

-

Principle: This assay measures the ability of this compound to inhibit the NLRP3 inflammasome-mediated release of IL-1β from activated microglia.

-

Procedure:

-

Primary murine microglia are primed with lipopolysaccharide (LPS) to induce the expression of pro-IL-1β.

-

The cells are then treated with various concentrations of this compound.

-

NLRP3 inflammasome activation is triggered by stimulating K+ efflux through the removal of extracellular K+.

-

The concentration of IL-1β in the cell culture supernatant is quantified using a commercially available ELISA kit.

-

-

Data Analysis: The amount of IL-1β release is normalized to the vehicle-treated control. IC50 values are calculated from the concentration-response curve.

-

Reference: [1]

Pharmacokinetic Studies in Animals

-

Animals: Studies were conducted in mice, rats, and cynomolgus monkeys.

-

Dosing: this compound was administered orally (p.o.) or intravenously (i.v.).

-

Sample Collection: Blood samples were collected at various time points post-dosing to obtain plasma. Brain and cerebrospinal fluid (CSF) samples were also collected.

-

Analysis: The concentration of this compound in plasma, brain homogenates, and CSF was determined using liquid chromatography-mass spectrometry (LC-MS/MS).

-

Parameters Calculated: Pharmacokinetic parameters including brain to plasma ratio, CSF to unbound plasma ratio, and oral bioavailability were calculated.

-

Reference: [1]

Phase 1 Clinical Trial

-

Study Design: A randomized, double-blind, placebo-controlled, single and multiple ascending dose study.

-

Participants: 72 healthy adult volunteers.

-

Single Ascending Dose (SAD): 48 participants received a single oral dose of this compound (ranging from 3 mg to 1000 mg) or placebo.[4]

-

Multiple Ascending Dose (MAD): 24 participants received oral doses of this compound (from 50 mg to 750 mg total daily dose, administered as twice-daily doses) or placebo for 14 consecutive days.[4]

-

Assessments: Safety and tolerability were assessed through monitoring of adverse events, vital signs, and clinical laboratory tests. Pharmacokinetics were evaluated by measuring this compound concentrations in plasma and CSF.

-

Reference: [4]

Experimental and Logical Workflows

Drug Discovery and Preclinical Evaluation Workflow

Future Directions and Conclusion

The preclinical and Phase 1 clinical data for this compound demonstrate a promising profile for a novel therapeutic agent targeting neuroinflammation. The compound is a potent and selective inhibitor of KCNK13, with a clear mechanism of action in suppressing microglial NLRP3 inflammasome activation. It exhibits excellent drug-like properties, including oral bioavailability and robust brain penetration across multiple species, including humans. The Phase 1 study in healthy volunteers has established a favorable safety and tolerability profile.

While increased KCNK13 expression has been observed in the brain tissue of Parkinson's disease patients, the critical next step is to evaluate the efficacy of this compound in established preclinical models of Parkinson's disease.[1] Studies in models such as those induced by MPTP, 6-OHDA, or alpha-synuclein are necessary to determine if the potent anti-inflammatory effects of this compound translate into neuroprotection of dopaminergic neurons and amelioration of motor deficits.

References

- 1. Discovery of this compound, a Brain Permeable KCNK13 (THIK-1) Inhibitor Suitable for Clinical Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound [cerevance.com]

- 3. Cerevance [cerevance.com]

- 4. Cerevance [cerevance.com]

- 5. Cerevance Reports Positive Phase 1 Results for Novel KCNK13 Inhibitor this compound Targeting Neuroinflammation [trial.medpath.com]

- 6. This compound / Cerevance [delta.larvol.com]

Unraveling the Selectivity Profile of CVN293: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CVN293 is a potent and selective, brain-permeable inhibitor of the two-pore domain potassium channel KCNK13 (also known as THIK-1). KCNK13 is predominantly expressed in microglia, the resident immune cells of the central nervous system, and plays a crucial role in regulating neuroinflammation through the activation of the NLRP3 inflammasome. By inhibiting KCNK13, this compound offers a targeted therapeutic strategy to reduce the production of pro-inflammatory cytokines, such as IL-1β, and potentially modify the course of neurodegenerative diseases. This technical guide provides an in-depth overview of the selectivity profile of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and the methodologies used for its characterization.

Data Presentation: Quantitative Selectivity Profile of this compound

The selectivity of this compound has been rigorously assessed against its primary target, related ion channels, and a broad range of other biologically relevant targets. The following tables summarize the key quantitative data.

Table 1: Potency of this compound against KCNK13 Orthologs

| Target | IC50 (nM) |

| Human KCNK13 | 41 |

| Murine KCNK13 | 28 |

Table 2: Selectivity of this compound against Related Two-Pore Domain Potassium Channels

| Target | Species | Assay | This compound Concentration (µM) | % Inhibition |

| KCNK2 (TREK-1) | Human | Thallium Influx | 30 | 17.4 |

| KCNK6 (TWIK-2) | Human | Thallium Influx | 30 | 10.7 |

Table 3: this compound Activity in a Broad Off-Target Panel

| Panel | Number of Targets | This compound Concentration (µM) | Result |

| Eurofins SafetyScreen | 168 | 10 | No significant activity (>50% inhibition) observed |

The Eurofins SafetyScreen panel includes a wide range of receptors, ion channels, transporters, and enzymes to assess potential off-target liabilities.

Table 4: this compound Activity against Key Cardiovascular Ion Channels

| Target | Assay Type | This compound Concentration (µM) | Result |

| hERG (KCNH2) | Automated Patch Clamp | 10 | No significant inhibition |

| Nav1.5 (SCN5A) | Automated Patch Clamp | 10 | No significant inhibition |

| Cav1.2 (CACNA1C) | Automated Patch Clamp | 10 | No significant inhibition |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on established and standardized procedures in the field.

KCNK13 Inhibition Assay (Thallium Influx)

This assay measures the inhibition of KCNK13 channel activity by quantifying the influx of thallium ions (Tl+), a surrogate for potassium ions (K+), into cells expressing the channel.

Cell Line: HEK-293 cells stably expressing human or murine KCNK13.

Materials:

-

HEK-293 cells expressing KCNK13

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Poly-D-Lysine coated 384-well black, clear-bottom microplates

-

Thallium-sensitive fluorescent dye (e.g., FluxOR™ Thallium Detection Kit)

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.3)

-

Stimulus Buffer containing thallium sulfate (Tl₂SO₄) and potassium sulfate (K₂SO₄)

-

This compound compound dilutions

-

Fluorescence plate reader with automated liquid handling (e.g., FLIPR® or FlexStation®)

Procedure:

-

Cell Plating: Seed the KCNK13-expressing HEK-293 cells into 384-well plates at a density of 15,000-25,000 cells per well and incubate for 18-24 hours at 37°C in a 5% CO₂ incubator.

-

Dye Loading:

-

Prepare the dye-loading solution containing the thallium-sensitive dye and probenecid (to prevent dye leakage) in the assay buffer according to the manufacturer's instructions.

-

Remove the culture medium from the cell plate and add 20 µL of the dye-loading solution to each well.

-

Incubate the plate at room temperature for 60-90 minutes in the dark.

-

-

Compound Addition:

-

Prepare serial dilutions of this compound in assay buffer.

-

Remove the dye-loading solution and wash the cells with assay buffer.

-

Add 20 µL of the this compound dilutions or vehicle control to the respective wells.

-

Incubate for 10-20 minutes at room temperature.

-

-

Thallium Influx Measurement:

-

Place the plate in the fluorescence plate reader.

-

Establish a baseline fluorescence reading for 10-20 seconds.

-

Using the automated liquid handler, add 10 µL of the Stimulus Buffer to each well to initiate thallium influx.

-

Continue to record the fluorescence intensity every 1-2 seconds for 2-3 minutes.

-

-

Data Analysis:

-

The rate of increase in fluorescence is proportional to the thallium influx and KCNK13 channel activity.

-

Normalize the data to the vehicle control (100% activity) and a maximally inhibiting concentration of a known KCNK13 blocker (0% activity).

-

Plot the normalized response against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Microglial IL-1β Release Assay

This functional cellular assay assesses the ability of this compound to inhibit the release of the pro-inflammatory cytokine IL-1β from activated microglia.

Cell Type: Primary murine microglia or a murine microglial cell line (e.g., BV-2).

Materials:

-

Primary murine microglia or BV-2 cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

24-well or 96-well tissue culture plates

-

Lipopolysaccharide (LPS)

-

Adenosine triphosphate (ATP)

-

This compound compound dilutions

-

ELISA kit for murine IL-1β

-

Cell lysis buffer

-

Plate reader for ELISA

Procedure:

-

Cell Plating: Seed the microglia into 24-well or 96-well plates at an appropriate density and allow them to adhere overnight.

-

Priming:

-

Treat the cells with LPS (e.g., 100 ng/mL) for 3-4 hours to induce the transcription and translation of pro-IL-1β.

-

-

Compound Treatment:

-

Pre-incubate the LPS-primed cells with various concentrations of this compound or vehicle control for 30-60 minutes.

-

-

NLRP3 Inflammasome Activation:

-

Stimulate the cells with ATP (e.g., 2-5 mM) for 30-60 minutes to activate the NLRP3 inflammasome and induce the cleavage and release of mature IL-1β.

-

-

Sample Collection:

-

Centrifuge the plates to pellet any detached cells.

-

Carefully collect the cell culture supernatants for IL-1β measurement.

-

Lyse the remaining cells to measure total protein for normalization, if desired.

-

-

IL-1β Quantification:

-

Quantify the concentration of IL-1β in the supernatants using a specific ELISA kit according to the manufacturer's protocol.

-

-

Data Analysis:

-

Normalize the amount of IL-1β released to the vehicle-treated control.

-

Plot the percentage of inhibition of IL-1β release against the log concentration of this compound to determine the IC50 value.

-

Cardiovascular Ion Channel Safety Panel (Automated Patch Clamp)

This electrophysiological assay evaluates the effect of this compound on the function of key cardiac ion channels (hERG, Nav1.5, and Cav1.2) to assess the potential for cardiovascular side effects.

Cell Lines: HEK-293 or CHO cells stably expressing human hERG, Nav1.5, or Cav1.2 channels.

Materials:

-

Stable cell lines for each ion channel

-

Automated patch clamp system (e.g., QPatch or Patchliner)

-

Appropriate internal and external solutions for recording each specific ionic current

-

This compound compound dilutions

-

Positive control inhibitors for each channel (e.g., Dofetilide for hERG, Lidocaine for Nav1.5, Nifedipine for Cav1.2)

Procedure:

-

Cell Preparation: Harvest the cells and prepare a single-cell suspension according to the automated patch clamp manufacturer's protocol.

-

System Setup: Prime the automated patch clamp system with the appropriate internal and external solutions.

-

Cell Sealing and Whole-Cell Configuration: The system automatically captures cells, forms a high-resistance (giga-ohm) seal, and establishes a whole-cell recording configuration.

-

Current Recording and Compound Application:

-

Record baseline ionic currents using a specific voltage-clamp protocol for each channel. These protocols are designed to elicit the characteristic current of the channel (e.g., a step-ramp protocol for hERG).

-

After a stable baseline is established, perfuse the cells with increasing concentrations of this compound.

-

Record the current at each concentration until a steady-state effect is observed (typically 3-5 minutes per concentration).

-

Apply a positive control at the end of the experiment to confirm assay sensitivity.

-

-

Data Analysis:

-

Measure the peak current amplitude (or other relevant parameter) at each this compound concentration.

-

Calculate the percentage of inhibition relative to the baseline current.

-

Construct concentration-response curves to determine the IC50 value for any observed inhibition. For this compound, no significant inhibition was observed at 10 µM.

-

Mandatory Visualization

Signaling Pathway of this compound Action

Caption: this compound inhibits KCNK13-mediated potassium efflux, a key step in NLRP3 inflammasome activation.

Experimental Workflow for Thallium Influx Assay

Caption: Workflow for assessing KCNK13 inhibition using a thallium influx assay.

Logical Relationship in Cardiovascular Safety Assessment

Caption: this compound shows no significant off-target activity on key cardiac ion channels.

The Blood-Brain Barrier and CVN293: A Technical Overview of Permeability and Central Nervous System Distribution

For Researchers, Scientists, and Drug Development Professionals

Introduction

CVN293 is a novel, orally bioavailable, and brain-permeable small molecule inhibitor of the potassium ion channel KCNK13 (also known as THIK-1).[1] Developed by Cerevance, this compound is a promising therapeutic candidate for a range of neurodegenerative disorders characterized by neuroinflammation, including Alzheimer's disease, Parkinson's disease, amyotrophic lateral sclerosis (ALS), and frontotemporal dementia.[2][3][4] The therapeutic rationale for this compound is based on its ability to modulate the activity of microglia, the resident immune cells of the central nervous system (CNS).[2] KCNK13 is selectively expressed in microglia and its inhibition by this compound has been shown to suppress the activation of the NLRP3 inflammasome, a key driver of pro-inflammatory cytokine production in the CNS.[2][5] This technical guide provides an in-depth overview of the brain permeability and CNS distribution of this compound, supported by preclinical data and detailed experimental methodologies.

Mechanism of Action: Targeting Microglial Neuroinflammation

This compound exerts its therapeutic effect by inhibiting the KCNK13 potassium channel, which is upregulated in microglia in neurodegenerative diseases.[2] This inhibition prevents the potassium efflux from microglia that is a critical step in the activation of the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome.[2][3] By blocking this pathway, this compound effectively reduces the production and release of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), thereby mitigating neuroinflammation.[1]

Figure 1: this compound Mechanism of Action in Microglia.

Brain Permeability and CNS Distribution: Quantitative Data

A critical attribute for any CNS drug is its ability to cross the blood-brain barrier (BBB) and achieve therapeutic concentrations in the brain. This compound has demonstrated excellent brain permeability and distribution across multiple preclinical species.

In Vitro Permeability

The in vitro permeability of this compound was assessed to predict its ability to passively diffuse across the BBB. The apparent permeability coefficient (Papp) from the apical (blood side) to the basolateral (brain side) compartment in a cell-based model was determined.

| Parameter | Value | Interpretation |

| Papp (A to B) | 41 × 10–6 cm/s | High in vitro permeability[1] |

Table 1: In Vitro Permeability of this compound.

Furthermore, this compound was found not to be a substrate for active efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which are known to limit the brain penetration of many compounds.[1]

In Vivo CNS Distribution

The CNS distribution of this compound was evaluated in mice, rats, and non-human primates (cynomolgus monkeys). The key parameters measured were the brain-to-plasma ratio (Kp), the unbound brain-to-unbound plasma ratio (Kp,uu), and the cerebrospinal fluid (CSF)-to-unbound plasma ratio.

| Species | Brain to Plasma Ratio (Kp) | Unbound Brain to Unbound Plasma Ratio (Kp,uu) | CSF to Unbound Plasma Ratio |

| Rodents (Mouse, Rat) | 0.72 - 1.85 | 0.6 - 1.4 | 0.7 - 1.1 |

| Monkey (Cynomolgus) | Not Reported | 0.9 - 1.1 | 0.2 - 0.3 |

Table 2: In Vivo CNS Distribution of this compound Across Species.[1]

These data indicate that this compound rapidly and freely distributes into the CNS in rodents, achieving equilibrium quickly.[1] The Kp,uu values, which represent the ratio of unbound drug in the brain to that in the plasma, are close to unity in all species tested, confirming efficient brain penetration.[1]

Experimental Protocols

The following sections provide a general overview of the methodologies typically employed in the assessment of brain permeability and CNS distribution, based on standard industry practices and the information available for this compound. For the specific, detailed protocols used in the development of this compound, readers are referred to the supporting information of the primary publication: "Discovery of this compound, a Brain Permeable KCNK13 (THIK-1) Inhibitor Suitable for Clinical Assessment".[1]

In Vitro Permeability Assay

The in vitro permeability of this compound was likely assessed using a cell-based transwell assay, such as the Madin-Darby Canine Kidney (MDCK) cell model.

Figure 2: General Workflow for an In Vitro Permeability Assay.

Methodology:

-

Cell Culture: MDCK cells are seeded onto microporous membrane inserts (Transwells) and cultured until they form a tight, confluent monolayer, mimicking a biological barrier.

-

Compound Addition: A solution of this compound at a known concentration is added to the apical (top) chamber of the Transwell insert.

-

Sampling: At various time points, small aliquots of media are collected from both the apical and basolateral (bottom) chambers.

-

Quantification: The concentration of this compound in the collected samples is determined using a sensitive analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

In Vivo CNS Distribution Studies

In vivo studies in rodents and non-human primates are essential to confirm the CNS penetration of a drug candidate in a physiological setting.

Figure 3: General Workflow for an In Vivo CNS Distribution Study.

Methodology:

-

Dosing: this compound is administered to the test animals, typically via the intended clinical route (oral) or intravenously to determine fundamental pharmacokinetic parameters.

-

Sample Collection: At predetermined time points after dosing, blood, brain tissue, and cerebrospinal fluid (CSF) are collected.

-

Sample Processing: Blood is processed to obtain plasma. Brain tissue is homogenized to create a uniform sample.

-

Bioanalysis: The concentration of this compound in plasma, brain homogenate, and CSF is measured using LC-MS/MS.

-

Data Analysis:

-

The brain-to-plasma ratio (Kp) is calculated as the ratio of the total concentration of this compound in the brain to that in the plasma.

-

The unbound fraction of this compound in plasma (fu,plasma) and brain (fu,brain) is determined, typically by equilibrium dialysis.

-

The unbound brain-to-unbound plasma ratio (Kp,uu) is calculated as: Kp,uu = (Kp * fu,plasma) / fu,brain.

-

Clinical Significance and Future Directions

The favorable brain permeability and CNS distribution profile of this compound are critical for its potential as a therapeutic for neurodegenerative diseases. Phase 1 clinical trials in healthy volunteers have demonstrated that this compound is generally well-tolerated and achieves dose-dependent exposure with evidence of robust brain penetration, as confirmed by CSF sampling.[2][3][6] These positive results support the advancement of this compound into Phase 2 studies for neurodegenerative diseases characterized by neuroinflammation.[3] The selective targeting of KCNK13 in microglia with a brain-penetrant molecule like this compound represents a promising and novel approach to treating the underlying neuroinflammatory processes that drive disease progression.[3]

References

- 1. This compound [cerevance.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Cerevance’s this compound Demonstrated Positive Phase 1 Results in Healthy Volunteers - BioSpace [biospace.com]

- 4. Cerevance [cerevance.com]

- 5. Cerevance Reports Positive Phase 1 Results for Novel KCNK13 Inhibitor this compound Targeting Neuroinflammation [trial.medpath.com]

- 6. researchgate.net [researchgate.net]

CVN293: A Targeted Approach to Modulating Microglial Activation States in Neuroinflammation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CVN293 is a novel, orally bioavailable, and brain-penetrant small molecule inhibitor of the potassium ion channel KCNK13, which is selectively expressed in microglia. By targeting KCNK13, this compound modulates microglial activation, specifically by inhibiting the NLRP3 inflammasome pathway and subsequent release of the pro-inflammatory cytokine Interleukin-1β (IL-1β). This targeted approach holds significant promise for the treatment of neurodegenerative diseases where neuroinflammation is a key pathological driver, such as Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS). This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on microglial activation states, and detailed experimental protocols for its evaluation.

Introduction to this compound and its Target: KCNK13

This compound is a highly selective inhibitor of the two-pore domain potassium channel KCNK13 (also known as THIK-1). KCNK13 is predominantly expressed in microglia within the central nervous system (CNS), with minimal expression in peripheral immune cells. This restricted expression profile makes it an attractive therapeutic target for modulating neuroinflammation without causing systemic immunosuppression. In pathological conditions, the expression of KCNK13 in microglia is upregulated, contributing to the pro-inflammatory state of these cells.

Mechanism of Action: Inhibition of the NLRP3 Inflammasome

The primary mechanism by which this compound exerts its anti-inflammatory effects is through the inhibition of the NOD-like receptor family, pyrin domain-containing 3 (NLRP3) inflammasome in microglia. The activation of the NLRP3 inflammasome is a critical step in the inflammatory cascade, leading to the maturation and release of pro-inflammatory cytokines, most notably IL-1β.

The activation of the NLRP3 inflammasome is a two-step process:

-

Priming (Signal 1): This step is initiated by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), such as lipopolysaccharide (LPS) or amyloid-beta (Aβ). This leads to the upregulation of NLRP3 and pro-IL-1β gene expression through the activation of transcription factors like NF-κB.

-

Activation (Signal 2): A variety of stimuli, including ATP, crystalline structures, and potassium (K+) efflux, can trigger the assembly of the NLRP3 inflammasome complex. K+ efflux from the cell is a common and critical trigger for NLRP3 activation.

KCNK13 is a key regulator of potassium efflux in microglia. By inhibiting KCNK13, this compound prevents the drop in intracellular potassium concentration that is necessary for the assembly and activation of the NLRP3 inflammasome. This, in turn, blocks the cleavage of pro-caspase-1 to active caspase-1, thereby preventing the maturation and secretion of IL-1β.

Quantitative Impact of this compound on Microglial IL-1β Release

Preclinical studies have demonstrated the potent and dose-dependent inhibitory effect of this compound on the release of IL-1β from activated microglia.[1]

| Parameter | Value | Cell Type | Activation Stimulus |

| IC₅₀ (human KCNK13) | 41 nM | Recombinant | N/A |

| IC₅₀ (mouse KCNK13) | 28 nM | Recombinant | N/A |

| Potency (IL-1β release) | 24 nM | Primary Murine Microglia | LPS + Low extracellular K+ |

| Maximal Inhibition | 59.1 ± 6.9% | Primary Murine Microglia | LPS + Low extracellular K+ |

Expected Impact of this compound on Microglial Activation States

While direct experimental data on the effect of this compound on a broad range of microglial activation markers is not yet publicly available, based on its mechanism of action targeting the NLRP3 inflammasome, we can infer its likely impact on microglial polarization. Microglia can exist in a spectrum of activation states, broadly categorized as the pro-inflammatory M1 phenotype and the anti-inflammatory/pro-resolving M2 phenotype.

By inhibiting a key pro-inflammatory pathway, this compound is expected to shift the balance from an M1-dominant to a more M2-like or homeostatic phenotype.

| Marker Type | Marker | Expected Effect of this compound | Rationale |

| M1 (Pro-inflammatory) | IL-1β | ↓ | Direct inhibition of NLRP3 inflammasome-mediated release.[1] |

| TNF-α | ↓ | Downstream effect of reduced NLRP3 activation and overall inflammatory state. | |

| IL-6 | ↓ | Downstream effect of reduced NLRP3 activation and overall inflammatory state. | |

| iNOS | ↓ | Associated with the M1 phenotype, likely downregulated with reduced inflammation. | |

| CD86 | ↓ | Co-stimulatory molecule upregulated in M1 microglia. | |

| CD68 | ↓ | Lysosomal protein upregulated in phagocytic and activated microglia. | |

| M2 (Anti-inflammatory) | IL-10 | ↑ | Potential compensatory increase with suppression of pro-inflammatory pathways. |

| TGF-β | ↑ | Key anti-inflammatory cytokine, may be upregulated in a pro-resolving state. | |

| Arginase-1 | ↑ | Enzyme associated with the M2 phenotype. | |

| CD206 (Mannose Receptor) | ↑ | Key marker of the M2 phenotype. |

Note: The expected effects on markers other than IL-1β are inferred based on the known role of KCNK13 and the NLRP3 inflammasome in microglial polarization and require direct experimental validation for this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the impact of compounds like this compound on microglial activation states.

IL-1β Release Assay from Primary Microglia

This protocol is based on the methodology used to generate the quantitative data for this compound.[1]

Objective: To quantify the inhibitory effect of a test compound on IL-1β release from LPS-primed microglia activated by potassium efflux.

Materials:

-

Primary murine microglia

-

Lipopolysaccharide (LPS)

-

This compound or other test compounds

-

DMEM/F-12 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin/Streptomycin

-

Low-potassium buffer

-

IL-1β ELISA kit

-

96-well cell culture plates

Procedure:

-

Cell Culture: Plate primary murine microglia in 96-well plates at a suitable density and culture overnight in DMEM/F-12 supplemented with 10% FBS and 1% penicillin/streptomycin.

-

Priming: Replace the medium with fresh serum-free medium containing LPS (e.g., 100 ng/mL) and incubate for 3-4 hours. This step primes the NLRP3 inflammasome by upregulating pro-IL-1β and NLRP3 expression.

-

Compound Treatment: Pre-incubate the primed cells with various concentrations of this compound or vehicle control for 30-60 minutes.

-

Activation: To induce potassium efflux and activate the NLRP3 inflammasome, replace the medium with a low-potassium buffer.

-

Incubation: Incubate the cells for 1-2 hours.

-

Supernatant Collection: Collect the cell culture supernatants.

-

Quantification: Measure the concentration of IL-1β in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition of IL-1β release for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Immunocytochemistry for Microglial Polarization Markers

Objective: To visualize and quantify the expression of M1 (e.g., CD68) and M2 (e.g., CD206) markers in microglia treated with a test compound.

Materials:

-

Primary microglia or microglial cell line (e.g., BV-2)

-

This compound or other test compounds

-

LPS and IFN-γ (for M1 polarization)

-

IL-4 and IL-13 (for M2 polarization)

-

Primary antibodies (e.g., anti-CD68, anti-CD206, anti-Iba1)

-

Fluorescently labeled secondary antibodies

-

DAPI (for nuclear staining)

-

Paraformaldehyde (PFA)

-

Triton X-100

-

Bovine Serum Albumin (BSA)

-

Glass coverslips in 24-well plates

Procedure:

-

Cell Culture and Treatment: Seed microglia on coverslips. Polarize the cells towards an M1 phenotype with LPS and IFN-γ or an M2 phenotype with IL-4 and IL-13, in the presence or absence of the test compound, for 24-48 hours.

-

Fixation: Fix the cells with 4% PFA for 15-20 minutes.

-

Permeabilization: Permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.

-

Primary Antibody Incubation: Incubate the cells with primary antibodies diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Incubate with fluorescently labeled secondary antibodies for 1-2 hours at room temperature, protected from light.

-

Counterstaining: Stain the nuclei with DAPI.

-

Mounting and Imaging: Mount the coverslips on microscope slides and acquire images using a fluorescence or confocal microscope.

-

Image Analysis: Quantify the fluorescence intensity of the markers of interest per cell or the percentage of marker-positive cells.

Flow Cytometry for Microglial Phenotyping

Objective: To quantitatively analyze the proportions of M1 and M2 microglia in a population treated with a test compound.

Materials:

-

Microglia culture

-

This compound or other test compounds

-

Polarizing stimuli (as in 5.2)

-

Fluorescently conjugated antibodies (e.g., anti-CD11b, anti-CD45, anti-CD86, anti-CD206)

-

Fixable viability dye

-

FACS buffer (PBS with 2% FBS)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Culture and treat microglia as described in 5.2.

-

Cell Detachment: Detach the cells using a non-enzymatic cell dissociation solution.

-

Staining:

-

Stain for cell viability using a fixable viability dye.

-

Block Fc receptors.

-

Stain for surface markers (e.g., CD11b, CD45, CD86, CD206) with fluorescently conjugated antibodies.

-

-

Fixation (optional): If intracellular staining is required, fix and permeabilize the cells.

-

Data Acquisition: Acquire data on a flow cytometer.

-

Data Analysis: Gate on live, single cells, then on the microglia population (e.g., CD11b+/CD45low). Analyze the expression of M1 (e.g., CD86) and M2 (e.g., CD206) markers on the gated microglia.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the impact of a novel compound on microglial activation.

Conclusion